molecular formula C6H7IN2O B13216357 2-Ethoxy-5-iodopyrimidine

2-Ethoxy-5-iodopyrimidine

Cat. No.: B13216357
M. Wt: 250.04 g/mol
InChI Key: NWQDWGCCJHJWPR-UHFFFAOYSA-N
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Description

2-Ethoxy-5-iodopyrimidine is a heterocyclic organic compound with the molecular formula C6H7IN2O It is a derivative of pyrimidine, characterized by the presence of an ethoxy group at the 2-position and an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-iodopyrimidine typically involves the iodination of 2-ethoxypyrimidine. One common method is the reaction of 2-ethoxypyrimidine with iodine and a suitable oxidizing agent, such as periodic acid, in an acidic medium. The reaction is carried out at elevated temperatures to facilitate the iodination process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-iodopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-iodopyrimidine involves its interaction with various molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor of specific enzymes or proteins by binding to their active sites. The presence of the iodine atom can enhance its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-5-iodopyrimidine is unique due to the presence of both an ethoxy group and an iodine atom, which confer distinct chemical reactivity and potential for diverse applications. The ethoxy group can participate in various chemical transformations, while the iodine atom facilitates cross-coupling reactions and enhances biological activity .

Properties

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

2-ethoxy-5-iodopyrimidine

InChI

InChI=1S/C6H7IN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3

InChI Key

NWQDWGCCJHJWPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=N1)I

Origin of Product

United States

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